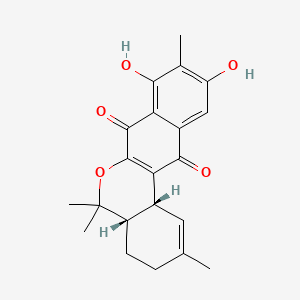

Naphterpin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphterpin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Synthesis of Naphterpin

The total synthesis of this compound has been achieved through innovative chemical strategies. A significant advancement in this area was reported in a study that detailed a concise synthetic route utilizing pericyclic reactions. This method enabled the production of this compound from 2,5-dimethoxyphenol in just five steps, alongside the synthesis of related compounds such as 7-demethylthis compound and debromomarinone .

Table 1: Summary of Total Synthesis Steps

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Aromatic Claisen rearrangement | 2,5-dimethoxyphenol | Intermediate A |

| 2 | Retro-6π-electrocyclization | Intermediate A | Intermediate B |

| 3 | Diels-Alder reaction | Intermediate B | This compound |

| 4 | Oxidation | This compound | 7-demethylthis compound |

| 5 | Bromination | This compound | Debromomarinone |

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. Studies have shown that this compound possesses:

- Antimicrobial properties : this compound and its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Antioxidant effects : The compound's ability to scavenge free radicals indicates its potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory and anti-cancer activities : Preliminary studies suggest that this compound may inhibit inflammatory pathways and exhibit cytotoxic effects on cancer cells, warranting further investigation into its therapeutic potential .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition zones compared to control antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Properties

Research focused on the antioxidant capacity of this compound using various assays (DPPH, ABTS). The findings revealed that this compound effectively scavenged free radicals, demonstrating higher activity than some known antioxidants.

Análisis De Reacciones Químicas

Biosynthetic Pathway and Key Enzymatic Reactions

Naphterpin biosynthesis involves cryptic halogenation and oxidative rearrangements mediated by vanadium-dependent chloroperoxidase (VCPO) enzymes . The pathway proceeds as follows:

Prenylation of 1,3,6,8-Tetrahydroxynaphthalene (THN)

-

Reaction : Geranylation at C-4 of THN by aromatic prenyltransferases (e.g., NphB).

-

Substrates : THN + geranyl pyrophosphate.

Oxidative Dearomatization and Chlorination

-

Enzyme : VCPO (e.g., MarH1).

-

Reaction : Oxidative dearomatization at C-4 followed by chlorination at C-2.

-

Conditions : Sodium vanadate, H₂O₂.

α-Hydroxyketone Rearrangement

-

Enzyme : VCPO (e.g., MarH3).

-

Reaction : 1,2-shift of the geranyl group from C-4 to C-3.

Cyclization and Hetero-Diels–Alder Reaction

-

Reaction : Base-induced cyclization to α-chloroepoxide 16a , followed by reductive dehalogenation and intramolecular hetero-Diels–Alder reaction.

-

Conditions : Mild base (e.g., NaHCO₃), enzymatic stereocontrol.

Aromatic Claisen Rearrangement

-

Substrate : 2,5-Dimethoxyphenol coupled with propargylic carbonate.

-

Conditions : Thermal rearrangement (150°C).

Retro-6π-Electrocyclization

-

Substrate : Quinone 14 .

-

Conditions : Heating with MgBr₂ in MeCN.

-

Product : Reactive enone intermediate for Diels–Alder cyclization .

Intermolecular Diels–Alder Reaction

-

Dienophile : Quinone 14 .

-

Diene : Isoprene derivative 13a .

-

Conditions : Room temperature, aerobic oxidation.

Epoxidation and Bromination

-

Substrate : this compound.

-

Reagents :

-

Epoxidation: m-CPBA (3-chloroperbenzoic acid).

-

Bromination: Br₂/CCl₄.

-

-

Products :

Structural and Spectroscopic Data

Key NMR correlations and chemical shifts confirm this compound’s structure :

| Position | ¹³C (ppm) | ¹H (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-1 | 183.1 | - | C-8a, C-2, C-9 |

| C-7 (CH₃) | 117.2 | 2.15 | C-6, C-8 |

| C-15 | 80.8 | - | C-14, C-17, C-18 |

Comparative Analysis of Biosynthetic vs. Synthetic Routes

Late-Stage Functionalization

Late-stage modifications enable diversification into this compound derivatives:

This synthesis and biosynthetic analysis underscore this compound’s reactivity, particularly in pericyclic transformations and enzyme-mediated oxidations. The integration of biomimetic strategies with traditional synthetic methods provides a robust framework for accessing structurally complex meroterpenoids .

Propiedades

Número CAS |

128505-88-4 |

|---|---|

Fórmula molecular |

C21H22O5 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

(4aS,12bR)-8,10-dihydroxy-2,5,5,9-tetramethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C21H22O5/c1-9-5-6-13-11(7-9)16-18(24)12-8-14(22)10(2)17(23)15(12)19(25)20(16)26-21(13,3)4/h7-8,11,13,22-23H,5-6H2,1-4H3/t11-,13+/m1/s1 |

Clave InChI |

GTEXXGIEZVKSLH-YPMHNXCESA-N |

SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

SMILES isomérico |

CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

SMILES canónico |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

Key on ui other cas no. |

128505-88-4 |

Sinónimos |

naphterpin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.